molecular formula C15H19N3O3 B612865 (S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone CAS No. 102123-81-9

(S)-3-Z-Amino-1-diazo-5-methyl-2-hexanone

Cat. No.: B612865
CAS No.: 102123-81-9
M. Wt: 289,34 g/mole
InChI Key:
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Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes studying the compound’s chemical stability and reactivity .

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and appropriate safety measures .

Properties

IUPAC Name

benzyl N-[(3S)-1-diazo-5-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-11(2)8-13(14(19)9-17-16)18-15(20)21-10-12-6-4-3-5-7-12/h3-7,9,11,13H,8,10H2,1-2H3,(H,18,20)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLLUKYDQHKTCV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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